EN460

Vue d'ensemble

Description

EN460 est un inhibiteur sélectif de l'oxydation 1 du réticulum endoplasmique (ERO1) . ERO1 joue un rôle crucial dans la formation des ponts disulfures lors du repliement des protéines dans le réticulum endoplasmique (RE). En inhibant ERO1, this compound a un impact sur l'homéostasie redox cellulaire et le contrôle qualité des protéines.

Applications De Recherche Scientifique

EN460 has been investigated in several scientific contexts:

Cancer Research: It has been studied in cancer cell lines, where it affects apoptosis, autophagy, and ER stress-related proteins .

Ecotoxicology: This compound has been explored for its effects on environmental safety .

Microbiology: Research involving this compound has been conducted in veterinary microbiology .

Mécanisme D'action

Target of Action

EN460, also known as ERO1 Inhibitor II, is a selective inhibitor of the enzyme Endoplasmic Reticulum Oxidation 1 (ERO1) . ERO1 is a conserved eukaryotic flavin adenine nucleotide-containing enzyme that promotes disulfide bond formation . It accepts electrons from reduced protein disulfide isomerase (PDI) and passes them on to molecular oxygen .

Mode of Action

This compound interacts selectively with the reduced, active form of ERO1α and prevents its reoxidation . This interaction is selective for ERO1α and is explained by the rapid reversibility of the reaction of this compound with unstructured thiols, in contrast to the formation of a stable bond with ERO1α .

Biochemical Pathways

The inhibition of ERO1α by this compound affects the process of disulfide bond formation, which is essential for the proper folding of proteins within the endoplasmic reticulum . This can lead to the accumulation of unfolded proteins, activating the unfolded protein response .

Pharmacokinetics

It is soluble in dmso , suggesting it may have good bioavailability

Result of Action

The inhibition of ERO1α by this compound can lead to the accumulation of unfolded proteins in the endoplasmic reticulum, activating the unfolded protein response . This can have various downstream effects, including a reduction in cell viability and proliferation .

Action Environment

The action of this compound can be influenced by environmental factors such as hypoxia and endoplasmic reticulum stress, which can contribute to the overexpression of ERO1α

Analyse Biochimique

Biochemical Properties

EN460 selectively interacts with the active-site cysteine of the reduced, active form of ERO1α and inhibits its activity . It prevents ERO1 re-oxidation both in vitro and in mouse embryonic fibroblasts . This compound binding to ERO1α promotes the loss of flavin adenine dinucleotide (FAD) from the holoenzyme .

Cellular Effects

This compound has been shown to suppress cell proliferation in vitro and slow tumor growth in vivo . It can inhibit ERO1α even in the presence of an excess amount of competing thiols . It activates the unfolded protein response and protects ER-stressed 293T cells .

Molecular Mechanism

The molecular mechanism of this compound involves its selective interaction with the active-site cysteine of the reduced, active form of ERO1α . This interaction inhibits the activity of ERO1α and prevents its reoxidation . The binding of this compound to ERO1α promotes the loss of FAD from the holoenzyme .

Dosage Effects in Animal Models

It has been shown to slow tumor growth in vivo , suggesting that its effects could vary with different dosages.

Metabolic Pathways

Given its role as an ERO1α inhibitor, it is likely involved in pathways related to the function of ERO1α, which is known to promote disulfide bond formation .

Subcellular Localization

Given its role as an ERO1α inhibitor, it is likely localized to the endoplasmic reticulum, where ERO1α is known to reside .

Analyse Des Réactions Chimiques

EN460 subit probablement diverses réactions, notamment l'oxydation et la réduction. Les réactifs et les conditions courants ne sont pas explicitement documentés.

4. Applications de la Recherche Scientifique

This compound a été étudié dans plusieurs contextes scientifiques :

Recherche sur le Cancer : Il a été étudié dans des lignées cellulaires cancéreuses, où il affecte l'apoptose, l'autophagie et les protéines liées au stress du RE .

Écotoxicologie : This compound a été exploré pour ses effets sur la sécurité environnementale .

Microbiologie : Des recherches impliquant this compound ont été menées en microbiologie vétérinaire .

5. Mécanisme d'Action

This compound interagit sélectivement avec la forme réduite et active de ERO1α, empêchant sa réoxydation . En inhibant ERO1, il affecte l'équilibre redox du RE et le repliement des protéines.

Comparaison Avec Des Composés Similaires

La particularité de EN460 réside dans son interaction spécifique avec ERO1α. Des composés similaires ne sont pas explicitement répertoriés dans la littérature disponible.

Méthodes De Préparation

La voie de synthèse de EN460 implique des réactions chimiques spécifiques, mais des protocoles détaillés ne sont pas facilement disponibles dans la littérature. il est synthétisé comme un composé énone réactif aux thiols et perméable aux cellules . Les méthodes de production industrielle restent exclusives.

Propriétés

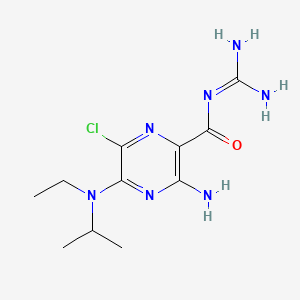

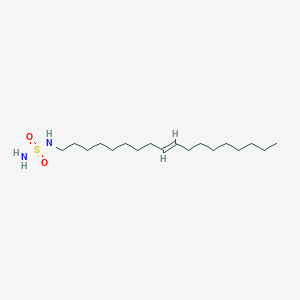

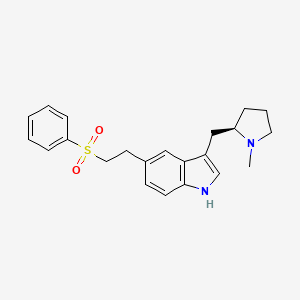

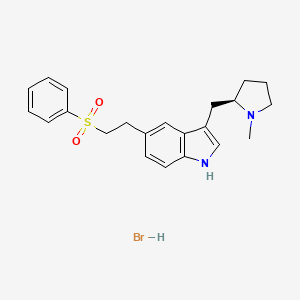

IUPAC Name |

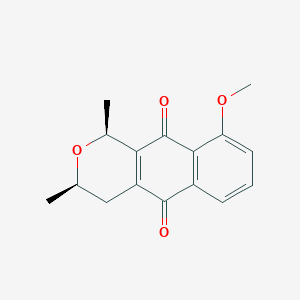

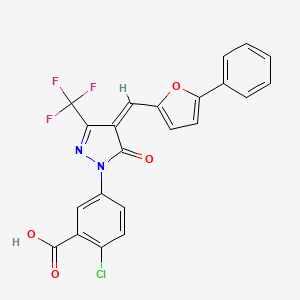

2-chloro-5-[(4Z)-5-oxo-4-[(5-phenylfuran-2-yl)methylidene]-3-(trifluoromethyl)pyrazol-1-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12ClF3N2O4/c23-17-8-6-13(10-15(17)21(30)31)28-20(29)16(19(27-28)22(24,25)26)11-14-7-9-18(32-14)12-4-2-1-3-5-12/h1-11H,(H,30,31)/b16-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSLFQCNAOMQAIH-WJDWOHSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC(=C(C=C4)Cl)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=NN(C3=O)C4=CC(=C(C=C4)Cl)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12ClF3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of EN460?

A1: this compound is a selective, reversible inhibitor of Endoplasmic Reticulum Oxidation 1 alpha (ERO1α) [, , , , ]. It achieves this by selectively binding to the reduced, active form of ERO1α. This interaction prevents the re-oxidation of ERO1α, effectively inhibiting its enzymatic activity [].

Q2: How does this compound's interaction with ERO1α affect downstream cellular processes?

A2: By inhibiting ERO1α, this compound disrupts disulfide bond formation within the endoplasmic reticulum (ER) [, ]. This disruption can induce a mild unfolded protein response (UPR) and has been shown to precondition cells against severe ER stress []. Furthermore, this compound has been shown to suppress cell migration and invasion in pancreatic cancer models, potentially by interfering with the epithelial-mesenchymal transition (EMT) process [].

Q3: What is known about the structure-activity relationship (SAR) of this compound and its analogs?

A3: While the provided research doesn't delve into specific structural modifications of this compound, it highlights the importance of its thiol reactivity []. The research suggests that the selectivity of this compound for ERO1α, despite its reactivity with other thiol-containing molecules, stems from the rapid reversibility of its reaction with unstructured thiols. In contrast, this compound forms a stable bond with ERO1α, leading to the displacement of flavin adenine dinucleotide (FAD) from the enzyme's active site [, ]. This suggests that modifications affecting thiol reactivity and FAD displacement could significantly impact this compound's activity and selectivity.

Q4: What in vitro and in vivo studies have been conducted with this compound?

A4: this compound has shown promising results in various preclinical studies.

- In vitro: It effectively inhibits ERO1α activity in cell-free systems and cell lines [, , , ]. It also reduces cell migration and invasion in pancreatic cancer cells [] and protects neuronal cells from hypoxia-induced apoptosis [].

- In vivo: this compound suppresses tumor growth in a mouse model of pancreatic cancer [] and reduces hepatic metastasis []. Additionally, it has shown potential in mitigating cognitive impairment induced by chronic hypoxia in a mouse model [].

Q5: How does this compound impact aerobic glycolysis in cancer cells?

A6: Research suggests that ERO1α, the target of this compound, plays a role in regulating the Warburg effect, a metabolic adaptation in cancer cells characterized by increased aerobic glycolysis []. Inhibiting ERO1α with this compound has been shown to suppress aerobic glycolysis and subsequently inhibit tumor growth, highlighting its potential as a target for anticancer therapies [].

Q6: What is the significance of the interaction between ERp44 and RyR2 in the context of this compound's mechanism?

A7: Studies indicate that this compound can influence cardiac arrhythmia by modulating the interaction between ERp44 (endoplasmic reticulum protein 44) and RyR2 (ryanodine receptor 2) []. Ero1α, the target of this compound, promotes the dissociation of ERp44 from RyR2, contributing to cardiac arrhythmia. Inhibiting Ero1α with this compound restores this interaction, potentially offering a therapeutic avenue for managing cardiac arrhythmia [].

Q7: Are there alternative inhibitors to ERO1α besides this compound?

A8: Yes, the research mentions another ERO1α inhibitor named QM295 []. Additionally, a more potent inhibitor, T151742, has been identified and was shown to have higher specificity towards ERO1α compared to other flavoenzymes []. These findings suggest that alternative ERO1α inhibitors with potentially improved properties exist and are being actively investigated.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.